molecular formula C10H5N3O2 B12516807 5-Nitroquinoline-3-carbonitrile

5-Nitroquinoline-3-carbonitrile

Cat. No.: B12516807
M. Wt: 199.17 g/mol
InChI Key: MJADIBRSCFOREN-UHFFFAOYSA-N
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Description

5-Nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5N3O2. It belongs to the class of quinoline derivatives, which are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a nitro group at the 5-position and a cyano group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the nitration of quinoline-3-carbonitrile using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Aminoquinoline-3-carbonitrile.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline-3-carboxylic acid.

Scientific Research Applications

5-Nitroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitroquinoline-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

5-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13(14)15/h1-4,6H

InChI Key

MJADIBRSCFOREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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